Product packaging for Bicyclo[2.1.1]hexane-1-carbonitrile(Cat. No.:CAS No. 126332-40-9)

Bicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B2902651
CAS No.: 126332-40-9
M. Wt: 107.156
InChI Key: HHYHPOSGMYFMOR-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1-carbonitrile (CAS 126332-40-9) is a saturated, bicyclic hydrocarbon scaffold of significant interest in modern drug discovery for its role as a rigid bioisostere. With the molecular formula C7H9N and a molecular weight of 107.15 , this compound features a nitrile group at the bridgehead position, providing a versatile handle for further synthetic elaboration. The bicyclo[2.1.1]hexane core is recognized for its ability to conformationally rigidify flexible drug candidates, which can lead to improved target affinity, selectivity, and metabolic stability . This makes it a powerful tool for crafting novel sp3-rich chemical space in medicinal chemistry programs . Researchers utilize this and related bicyclo[2.1.1]hexane derivatives as key intermediates in the synthesis of more complex, multifunctionalized molecules, often via scalable methods such as cycloadditions and C-H functionalization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B2902651 Bicyclo[2.1.1]hexane-1-carbonitrile CAS No. 126332-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.1.1]hexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-5-7-2-1-6(3-7)4-7/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYHPOSGMYFMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 2.1.1 Hexane 1 Carbonitrile and Functionalized Derivatives

Strategies for Constructing the Bicyclo[2.1.1]hexane Core Bearing a Nitrile Group

The synthesis of bicyclo[2.1.1]hexane-1-carbonitrile and its derivatives can be broadly approached through two primary strategies: the construction of the bicyclic core with a pre-existing or readily convertible nitrile precursor, or the introduction of the nitrile functionality onto a pre-formed bicyclo[2.1.1]hexane skeleton.

Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions represent a powerful and widely employed method for the synthesis of bicyclo[2.1.1]hexane systems. nih.govacs.org These reactions involve the formation of the characteristic bridged structure from a suitably functionalized acyclic precursor.

Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of bicyclo[2.1.1]hexanes. rsc.org This approach typically involves the intramolecular cyclization of a 1,5-diene derivative upon photoirradiation.

Recent advancements have focused on the use of visible light, which offers milder and more selective reaction conditions compared to traditional UV irradiation. chemistryviews.orgnih.gov Thomas Rigotti and Thorsten Bach at the Technical University of Munich have developed a visible-light-driven, intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes to produce 1,4-disubstituted bicyclo[2.1.1]hexanes. chemistryviews.org This method utilizes an iridium-based photocatalyst, Ir(dFCF3ppy)2(dtbbpy)PF6, and irradiation with a 414 nm LED. chemistryviews.org The reaction tolerates a wide range of substituents and proceeds in good to excellent yields. chemistryviews.orgnih.gov While not explicitly demonstrating the synthesis of a nitrile-containing derivative in the primary report, the methodology's tolerance for various functional groups suggests its potential applicability. The resulting bicyclic structures can be further functionalized, opening pathways to introduce a nitrile group. chemistryviews.org

For instance, a precursor diene bearing a cyano group or a group that can be converted to a nitrile, such as a primary amide or an aldehyde, could potentially undergo this cycloaddition. Subsequent functional group transformation would then yield the desired this compound.

A general representation of this approach is the cyclization of a substituted hexa-1,5-diene. The reaction proceeds via triplet energy transfer from the excited photocatalyst to the diene, leading to the formation of the bicyclic product. organic-chemistry.org

Table 1: Key Features of Visible Light-Driven [2+2] Photocycloaddition

FeatureDescriptionReference
Reaction Type Intramolecular crossed [2+2] photocycloaddition chemistryviews.orgnih.gov
Substrates 2,5-disubstituted hexa-1,5-dienes chemistryviews.org
Catalyst Ir(dFCF3ppy)2(dtbbpy)PF6 chemistryviews.org
Light Source 414 nm LED chemistryviews.org
Solvent Acetone chemistryviews.orgorganic-chemistry.org
Yields Good to excellent (up to quantitative) chemistryviews.orgnih.gov

A significant advancement in the synthesis of bicyclo[2.1.1]hexanes is the development of enantioselective methods. chemrxiv.org Researchers have established the first Lewis acid-catalyzed asymmetric intramolecular crossed [2+2] photocycloaddition to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org This strategy utilizes a chiral Lewis acid catalyst to control the stereochemistry of the cyclization. chemrxiv.org

While the initial reports focused on α,β-unsaturated acyl pyrazoles, the development of nitrile-tolerant conditions is a key consideration for the direct synthesis of this compound. chemrxiv.org The compatibility of the Lewis acid catalyst and the reaction conditions with the nitrile functionality is crucial for the success of this approach. Although direct synthesis of the nitrile-containing target via this method has not been explicitly detailed, the ability to create enantioenriched bicyclic scaffolds opens up the possibility of resolving racemic mixtures or synthesizing chiral precursors that can be later converted to the nitrile. chemrxiv.org

The utility of these enantioenriched building blocks has been demonstrated by their incorporation into analogues of marketed drugs, highlighting the importance of stereocontrol in medicinal chemistry. chemrxiv.orgchemrxiv.org

An alternative cycloaddition strategy involves the intramolecular formal (3+2)-cycloaddition of allylated cyclopropanes. bohrium.comnih.govresearchgate.net This method has been reported for the synthesis of bicyclo[2.1.1]hexanes bearing a 4-nitrobenzimine substituent. bohrium.comnih.gov The reaction tolerates both activated and unactivated alkenes. bohrium.comnih.gov The resulting bicyclic imine products can be prone to photo-induced ring opening, which allows for the epimerization of C5-stereogenic compounds. bohrium.comresearchgate.net

Hydrolysis of the resulting imine functionality could provide a ketone, which can then be a handle for further functionalization to introduce a nitrile group. For example, conversion of the ketone to an oxime followed by dehydration is a common method for nitrile synthesis.

Photochemical [2+2] Cycloadditions

Strain-Release Driven Transformations of Bicyclo[1.1.0]butanes (BCBs)

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of more complex bicyclic systems through strain-release driven transformations. rsc.orgresearchgate.net These reactions are often atom- and step-economical. rsc.org

The [2σ+2π] cycloaddition of BCBs with alkenes is a popular and efficient method for constructing the bicyclo[2.1.1]hexane scaffold. researchgate.netacs.org This transformation can be initiated by various means, including photocatalysis. rsc.orgacs.org Visible-light-induced strain-release reactions of BCBs provide a green and sustainable approach, proceeding under mild conditions via either an electron transfer or energy transfer pathway. rsc.org

For the synthesis of this compound, a BCB derivative could be reacted with an alkene bearing a nitrile group or a precursor. For example, the reaction of a bridgehead-substituted BCB with acrylonitrile (B1666552) would, in principle, yield the desired product. The regioselectivity of this cycloaddition is a critical aspect that would need to be controlled. acs.org

Lewis acids can also catalyze the formal (3+2)-cycloaddition of BCBs with various partners, including enamides and quinones, to generate functionalized bicyclo[2.1.1]hexanes. researchgate.netrsc.org The development of catalyst-controlled divergent reactions of BCBs allows for selective access to either bicyclo[2.1.1]hexanes or other cyclic products like cyclobutenes from the same starting materials. acs.orgresearchgate.net

Table 2: Comparison of Synthetic Strategies for the Bicyclo[2.1.1]hexane Core

Synthetic StrategyKey FeaturesPotential for Nitrile IntroductionReference
Visible Light [2+2] Photocycloaddition Mild conditions, high functional group tolerance.Use of nitrile-containing diene precursor or post-cycloaddition functionalization. chemistryviews.orgnih.govorganic-chemistry.org
Asymmetric [2+2] Photocycloaddition Enantioselective, provides chiral scaffolds.Nitrile-tolerant Lewis acid catalysis or functionalization of chiral products. chemrxiv.orgchemrxiv.org
Formal (3+2)-Cycloaddition Uses allylated cyclopropanes, forms imine products.Hydrolysis of imine to ketone, followed by conversion to nitrile. bohrium.comnih.govresearchgate.net
Strain-Release of BCBs Atom-economical, utilizes strained precursors.Cycloaddition with nitrile-containing alkenes (e.g., acrylonitrile). rsc.orgresearchgate.netacs.org
Transition-Metal-Catalyzed Annulations

Transition-metal catalysis has proven to be a versatile tool for the synthesis of bicyclo[2.1.1]hexane derivatives through various annulation strategies involving strained bicyclobutanes (BCBs).

Catalyst-Controlled Divergent Synthesis

A notable example of catalyst-controlled chemodivergence is the reaction of bicyclo[1.1.0]butane amides with azadienes. usx.edu.cncsu.edu.auacs.org By judiciously selecting the metal catalyst, either bicyclo[2.1.1]hexanes or cyclobutenes can be selectively obtained from the same starting materials. usx.edu.cncsu.edu.auacs.org

Specifically, copper(I) catalysis promotes a formal [2σ + 2π] cycloaddition to efficiently produce bicyclo[2.1.1]hexanes. acs.orgresearchgate.net In contrast, gold(I) catalysis uniquely facilitates an addition-elimination pathway, leading to the selective formation of cyclobutenes. usx.edu.cncsu.edu.auacs.org Both transformations demonstrate high efficiency and a broad substrate scope. usx.edu.cnacs.orgresearchgate.net

The divergent reactivity is rationalized by density functional theory (DFT) calculations. Copper(I) is proposed to favor a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane product. csu.edu.auacs.org Conversely, gold(I) stabilizes key intermediates through a four-coordinate geometry, which enables an intramolecular proton transfer and reverses the inherent chemoselectivity to yield the cyclobutene. csu.edu.auacs.org This method highlights the unique ability of gold(I) to control reaction pathways and expand the accessible chemical space. csu.edu.au

A similar catalyst-controlled approach was reported for the reaction of BCBs with α,β-unsaturated ketones bearing an N-methylimidazole moiety. acs.orgnih.gov In this case, Sc(III) or Ni(II) catalysts were used to selectively afford either bicyclo[2.1.1]hexanes or cyclobutenes, respectively. acs.org

Table 1: Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes

CatalystReactantsProductReference
Cu(I)Bicyclo[1.1.0]butane amides, AzadienesBicyclo[2.1.1]hexanes usx.edu.cncsu.edu.auacs.org
Au(I)Bicyclo[1.1.0]butane amides, AzadienesCyclobutenes usx.edu.cncsu.edu.auacs.org
Sc(III)BCBs, α,β-Unsaturated ketones with N-methylimidazoleBicyclo[2.1.1]hexanes acs.orgnih.gov
Ni(II)BCBs, α,β-Unsaturated ketones with N-methylimidazoleCyclobutenes acs.org
Lewis Acid-Catalyzed (3+2) Annulation with Ynamides

Lewis acids, particularly Scandium(III) triflate (Sc(OTf)₃), have been shown to effectively catalyze the (3+2) annulation of bicyclobutanes (BCBs) with ynamides, providing a direct route to 2-amino-bicyclo[2.1.1]hexenes. rsc.orgrsc.orgnih.govsemanticscholar.org This reaction proceeds under mild conditions in a single step. rsc.orgrsc.orgnih.gov The process is believed to occur through a stepwise mechanism initiated by the nucleophilic addition of the ynamide to the unsubstituted side of the BCB. rsc.orgrsc.orgsemanticscholar.org This is followed by the annulation of the resulting enolate with the keteniminium species to form the final product. rsc.orgrsc.orgsemanticscholar.org

This methodology represents the first instance of utilizing the carbon-carbon triple bond of ynamides as a coupling partner for BCBs, resulting in products that are adorned with a functionalizable amino group and an integrated strained alkene moiety. rsc.orgrsc.orgnih.gov The reaction tolerates a variety of electronically diverse ynamides and differently substituted keto-BCBs. rsc.org It has been noted that while one research group utilized N-tosyl ynamides without additives, another group employed N-mesyl ynamide substrates with a Na₂SO₄ additive, with both reactions being catalyzed by Sc(OTf)₃. rsc.orgsemanticscholar.org

Lewis Acid-Catalyzed (3+2) Cyclization from Dioxopyrrolidines

A condition-controlled divergent annulation strategy between BCBs and dioxopyrrolidines has been developed, where the choice of Lewis acid catalyst dictates the reaction outcome. rsc.org When zinc(II) triflate (Zn(OTf)₂) is used as the catalyst, the substrates undergo an efficient (3+2) cyclization to yield bicyclo[2.1.1]hexane derivatives. rsc.org

However, if gallium(III) triflate (Ga(OTf)₃) is employed as the catalyst in ether solvents, the dioxopyrrolidine moiety acts as a four-atom building block, leading to a novel (3+4) annulation process that provides access to oxa-bicyclo[4.1.1]octanes. rsc.org

Boronyl Radical-Catalyzed [2σ + 2π] Cycloaddition

A novel method for the synthesis of spirocyclic compounds containing a bicyclo[2.1.1]hexane unit involves a boronyl radical-catalyzed [2σ + 2π] cycloaddition between BCBs and ortho-quinone methides. rsc.org These resulting bicyclo[2.1.1]hexanes can then serve as key intermediates for the synthesis of oxa-bicyclo[4.1.1]octanes through a subsequent Lewis acid-catalyzed rearrangement. rsc.org

Another approach utilizes a pyridine-boryl radical catalyst to facilitate the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes, providing a facile route to bicyclo[2.1.1]hexanes. chemrxiv.org This method is characterized by its mild reaction conditions and broad substrate scope. chemrxiv.org

Nucleophilic Ring Opening of Cyano-Substituted Bicyclobutanes

The synthesis of cyano-substituted bicyclobutanes, which are precursors for this compound, can be achieved through the treatment of 3-chlorocyclobutanecarbonitrile with potassium tert-butoxide. rsc.org These cyano-substituted BCBs are valuable monomers for polymerization studies and can undergo ring-opening reactions with nucleophiles. rsc.org The inherent strain energy of the bicyclobutane carbocycle makes it susceptible to a variety of synthetic transformations, including heterolytic and homolytic ring-opening reactions, providing access to structurally complex cyclobutanes. rsc.org

Sequential Ring-Forming and Rearrangement Processes

Direct Introduction and Derivatization of the Nitrile Group at the Bridgehead Position

The direct introduction of a nitrile group at the bridgehead position of a pre-formed bicyclo[2.1.1]hexane skeleton is a key strategy for the synthesis of this compound. One approach involves the nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl group at the bridgehead. For example, a bicyclo[2.1.1]hexanone can react with TMSCN, followed by cleavage of the trimethylsilyl group, to yield the corresponding cyanohydrin, which can be further transformed into the target nitrile. rsc.org

Another strategy involves the radical-mediated cyanation of bicyclo[1.1.1]pentane (BCP) derivatives, which are structurally related to bicyclo[2.1.1]hexanes. researchgate.net While not directly on a bicyclo[2.1.1]hexane, this methodology demonstrates the feasibility of radical cyanation on strained bicyclic systems.

A formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones, promoted by hexafluoroisopropanol (HFIP), has been reported to produce functionalized bicyclo[2.1.1]hexanes containing a nitrile group. rsc.org This method exhibits good functional group tolerance and high diastereoselectivity. rsc.org

Functional group interconversions on a pre-existing bicyclo[2.1.1]hexane framework provide another viable route to the target nitrile. A common precursor is a bicyclo[2.1.1]hexane-1-carboxylic acid. nih.gov This carboxylic acid can be converted to an amide, which can then be dehydrated to the corresponding nitrile.

For instance, a 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid can be synthesized via an intramolecular photocycloaddition of a diene, followed by saponification. nih.gov This carboxylic acid can then be subjected to standard amide formation and dehydration protocols to yield the nitrile.

Similarly, 2-oxabicyclo[2.1.1]hexane iodides, synthesized via iodocyclization, can be converted to a variety of building blocks, including those that could potentially be transformed into nitriles. researchgate.net For example, a carboxylic acid derivative obtained from the iodide could be converted to the nitrile.

PrecursorTransformationReagentsProductRef
Bicyclo[2.1.1]hexanoneCyanohydrin formationTMSCN, ZnI₂ then HClThis compound derivative rsc.org
Bicyclo[2.1.1]hexane-1-carboxylic acidAmide formation and dehydration1. Amide coupling reagents 2. Dehydrating agentThis compound nih.gov
Iodo-substituted 2-oxabicyclo[2.1.1]hexaneConversion to carboxylic acid, then to nitrileMultiple steps2-Oxabicyclo[2.1.1]hexane-carbonitrile derivative researchgate.net

Modular and Scalable Synthesis Strategies

The development of modular and scalable synthetic routes is crucial for the widespread application of bicyclo[2.1.1]hexane derivatives in areas like drug discovery. rsc.orgresearchgate.net Several strategies have been reported that allow for the efficient and large-scale production of these valuable compounds.

Photochemical [2+2] cycloadditions have been utilized to construct the bicyclo[2.1.1]hexane core in a modular fashion. rsc.orgrsc.orgchemrxiv.org For example, a scalable synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes starts from commercially available phenylacetaldehyde, which is converted to a diene that undergoes photocycloaddition. rsc.org This method has been demonstrated on a gram scale. rsc.org Another approach involves the intramolecular photocycloaddition of a diene derived from acetophenone, which can also be performed on a large scale to produce a bicyclo[2.1.1]hexane carboxylic acid ester. nih.gov

The iodocyclization approach to 2-oxabicyclo[2.1.1]hexanes is also described as a general, practical, and modular method, allowing for the synthesis of derivatives with multiple exit vectors for further diversification. nih.gov

A practical and scalable protocol for the synthesis of 2-oxabicyclo[2.1.1]hexane iodides has been developed, which can then be converted to various building blocks for medicinal chemistry. researchgate.net Furthermore, an optimized, multi-gram synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates has been reported, highlighting the potential for large-scale production of these bicyclic proline analogs. nuph.edu.uaresearchgate.net

C–H functionalization has also been explored as a strategy for the diastereoselective synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes, providing an alternative to cycloaddition methods. nih.gov

StrategyKey ReactionScaleAdvantagesRef
Photochemical Cycloaddition[2+2] cycloaddition of 1,5-dienes>10 gMild, robust, scalable rsc.orgresearchgate.net
Photochemical CycloadditionIntramolecular photocycloaddition of a dieneMultigramUses inexpensive starting materials nih.gov
IodocyclizationIodocyclization of alkenyl alcohols-General, practical, modular nih.govresearchgate.net
C-H FunctionalizationC-H borylation or other functionalizationGram scaleDiastereoselective, orthogonal to cycloadditions researchgate.netnih.gov
Double RecyclizationRecyclization of oxetane (B1205548) ring0.7 kgEfficient access to key building blocks nuph.edu.uaresearchgate.net

Mechanistic Investigations of Reactions Involving Bicyclo 2.1.1 Hexane 1 Carbonitrile Systems

Elucidation of Reaction Pathways

Understanding the detailed mechanisms of reactions involving bicyclo[2.1.1]hexane-1-carbonitrile is crucial for controlling product formation and developing novel synthetic methodologies. These reactions can proceed through various intermediates, including radicals, carbocations, and anions, often leading to complex molecular rearrangements.

Radical reactions of bicyclo[2.1.1]hexane systems have been shown to proceed via cascade mechanisms. For instance, t-butoxyl radicals have been observed to abstract a hydrogen atom from the C(2) position of bicyclo[2.1.1]hexane, forming a bicyclo[2.1.1]hexane-2-yl radical. rsc.org This radical species can then undergo β-scission, leading to the formation of a cyclopent-3-enylmethyl radical. rsc.org This rearrangement highlights the influence of ring strain on the reactivity of radical intermediates.

In the context of this compound, the nitrile group can influence the regioselectivity of radical attack and the stability of the resulting radical intermediates. The electron-withdrawing nature of the nitrile group can affect the distribution of spin density in the radical, potentially altering the course of the cascade reaction.

A samarium(II) iodide-catalyzed intermolecular coupling of bicyclo[1.1.0]butyl ketones with electron-deficient alkenes provides access to substituted bicyclo[2.1.1]hexanes. nih.govchemrxiv.orgresearchgate.net This process is underpinned by a radical relay mechanism. nih.gov While this specific example does not involve a nitrile substituent, the underlying radical mechanism provides a framework for understanding how a nitrile group at the bridgehead position could influence similar transformations.

Recent research has also explored photocatalytic cycloaddition reactions to synthesize polysubstituted bicyclo[2.1.1]hexanes. rsc.orgresearchgate.netsemanticscholar.org These reactions are proposed to proceed through a stepwise mechanism involving diradical intermediates. semanticscholar.org The formation of these intermediates is facilitated by a photosensitizer, and the subsequent cyclization leads to the bicyclic core. semanticscholar.org The substitution pattern on the starting diene can significantly impact the efficiency and outcome of the cycloaddition. semanticscholar.org

Carbocationic rearrangements are another important class of reactions observed in bicyclo[2.1.1]hexane systems. The high degree of strain in the bicyclic framework can drive rearrangements that lead to more stable carbocationic intermediates. For example, the generation of a carbocation at the C2 position can trigger a Wagner-Meerwein type rearrangement, leading to ring expansion or contraction.

In a related context, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with various partners can lead to the formation of bicyclo[2.1.1]hexane derivatives. rsc.org These reactions often proceed through zwitterionic or carbocationic intermediates. For instance, the reaction of BCBs with ortho-quinone methides, catalyzed by a boronyl radical, initially forms bicyclo[2.1.1]hexane units, which can then undergo Lewis acid-catalyzed rearrangements to yield oxa-bicyclo[4.1.1]octanes. rsc.org The mechanism involves the activation of a carbonyl group by the Lewis acid, leading to a carbocationic intermediate that drives the rearrangement. rsc.org

Similarly, the reaction of BCBs with dioxopyrrolidines can be modulated by the choice of Lewis acid catalyst. rsc.org While Zn(OTf)₂ catalysis leads to bicyclo[2.1.1]hexane derivatives via a (3+2) cyclization, Ga(OTf)₃ promotes a (3+4) annulation, highlighting the subtle electronic effects that can dictate the reaction pathway. rsc.org

Anionic rearrangements in bicyclo[2.1.1]hexane systems are less common but can be induced by strong bases. The presence of the electron-withdrawing nitrile group in this compound can facilitate the formation of an adjacent carbanion, which could then participate in rearrangements.

A sequential SmI₂-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been used to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.org The proposed mechanism for the pinacol rearrangement involves the selective formation of a tertiary carbocation, which then undergoes rearrangement. acs.org

Organometallic catalysts play a crucial role in many reactions that form bicyclo[2.1.1]hexane systems. These catalysts can activate the substrates and control the stereochemistry of the products. For example, copper(I) and gold(I) catalysts have been used in the chemodivergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes from bicyclo[1.1.0]butane amides and azadienes. acs.orgnih.govresearchgate.net

The copper(I)-catalyzed reaction proceeds via a formal cycloaddition to yield bicyclo[2.1.1]hexanes. acs.orgnih.govresearchgate.net Density functional theory (DFT) calculations suggest that the copper(I) catalyst forms a linear two-coordinate complex, which promotes intramolecular cyclization. acs.orgresearchgate.net In contrast, the gold(I) catalyst facilitates an addition-elimination pathway to give cyclobutenes. acs.orgnih.govresearchgate.net This highlights the ability of different metal catalysts to steer the reaction towards distinct products.

The following table summarizes the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes:

CatalystProduct(s)Yield of Bicyclo[2.1.1]hexaneYield of CyclobuteneReference
Sc(OTf)₃Bicyclo[2.1.1]hexane12-47%- acs.org
AgOTfBicyclo[2.1.1]hexane82%- acs.org
Ni(OTf)₂Bicyclo[2.1.1]hexane and Cyclobutene52%13% acs.org
Cu(CH₃CN)₄BF₄Bicyclo[2.1.1]hexane94%Not detected acs.orgnih.gov
PPh₃AuClCyclobuteneNot detected80% acs.orgnih.gov

Stereochemical Control and Enantioselectivity in Nitrile-Containing Bicyclo[2.1.1]hexanes

Achieving stereochemical control in the synthesis of substituted bicyclo[2.1.1]hexanes is a significant challenge. The development of enantioselective methods is crucial for the preparation of chiral, non-racemic bicyclo[2.1.1]hexane derivatives for applications in medicinal chemistry and materials science. chemrxiv.orgsustech.edu.cn

An enantioselective catalytic strategy for the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes has been developed using a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched products with high yields and enantioselectivities. chemrxiv.org While this specific study did not focus on nitrile-containing derivatives, the principle of using chiral Lewis acids to control the stereochemical outcome is broadly applicable.

The use of chiral ligands in organometallic catalysis is a common strategy for achieving enantioselectivity. For instance, chiral PyBox ligands have been used with Sc(OTf)₃ to facilitate the regio-, enantio-, and diastereoselective polar cycloaddition of bicyclo[1.1.0]butanes to afford enantioenriched bicyclo[2.1.1]hexane derivatives. acs.org The proposed mechanism involves the coordination of the substrate to the chiral scandium complex, which directs the approach of the bicyclobutane from a less sterically hindered face. acs.org

Similarly, a copper(II) complex with a chiral ligand has been used for the enantioselective [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes and nitrones, yielding chiral 2-oxa-3-azabicyclo[3.1.1]heptanes with excellent enantioselectivity. chemrxiv.org DFT calculations have been employed to understand the origin of this enantioselectivity, attributing it to non-covalent interactions between the ligand and the substrate. chemrxiv.org

An intramolecular formal (3+2) cycloaddition of allylated cyclopropanes bearing a 4-nitrobenzimine substituent has been reported for the synthesis of bicyclo[2.1.1]hexanes. researchgate.net This reaction proceeds with moderate diastereoselectivity. researchgate.net The bicyclic imine products can undergo photo-induced ring-opening, which allows for the epimerization of the C5-stereocenter. researchgate.net

Influence of Strain Energy Release on Reaction Thermodynamics and Kinetics

The high strain energy of the bicyclo[2.1.1]hexane ring system is a key factor that influences the thermodynamics and kinetics of its reactions. The release of this strain provides a significant driving force for reactions that lead to less strained products. nih.govresearchgate.net

The strain energy of bicyclo[2.1.1]hexane is estimated to be approximately 47.68 kcal/mol. uomustansiriyah.edu.iq This value is intermediate between that of bicyclo[1.1.1]pentane (65.9 kcal/mol) and bicyclo[2.2.1]heptane (18.09 kcal/mol). uomustansiriyah.edu.iq This substantial strain energy can be released in ring-opening reactions or rearrangements, making such processes thermodynamically favorable.

Strain-release [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes with alkenes, initiated by energy transfer, have been developed for the synthesis of bicyclo[2.1.1]hexanes. nih.govresearchgate.netnih.gov The process involves the sensitization of the bicyclo[1.1.0]butane followed by cycloaddition. nih.govnih.gov This strategy leverages the high strain energy of the bicyclobutane to drive the formation of the less strained bicyclo[2.1.1]hexane ring system.

The kinetics of these reactions are also influenced by the strain energy. The activation energy for the rearrangement of the bicyclo[2.1.1]hexan-2-yl radical is comparable to that of the cyclobutylmethyl radical, despite the much greater ring strain in the former. rsc.org This suggests that the transition state for the rearrangement is stabilized by the partial release of ring strain.

Photocatalytic cycloaddition reactions that form bicyclo[2.1.1]hexanes are also driven by the release of strain energy. researchgate.netsemanticscholar.org These reactions provide a unified and flexible route to a variety of substituted bicyclo[2.1.1]hexanes. researchgate.netsemanticscholar.org

Reactivity and Transformational Chemistry of Bicyclo 2.1.1 Hexane 1 Carbonitrile

Reactions Involving the Nitrile Functionality

The nitrile group in bicyclo[2.1.1]hexane-1-carbonitrile is a versatile functional handle that allows for a variety of chemical transformations. These reactions enable the conversion of the nitrile into other important functional groups, such as carboxylic acids, amines, and ketones, providing access to a diverse range of bicyclo[2.1.1]hexane derivatives.

Hydrolysis to Carboxylic Acids and Derivatives

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, and this compound can be efficiently converted to its corresponding carboxylic acid, bicyclo[2.1.1]hexane-1-carboxylic acid. This reaction can be carried out under both acidic and basic conditions. chemistrysteps.com

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide, which is the rate-determining step, yields the carboxylate salt, which upon acidification, gives the carboxylic acid. chemistrysteps.com

Alternatively, acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Water then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under acidic conditions leads to the formation of the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

A specific example involves the hydrolysis of a bicyclo[2.1.1]hexane derivative using potassium carbonate in the presence of air to yield the corresponding carboxylic acid, which serves as a valuable intermediate for incorporating the bicyclo[2.1.1]hexane core into more complex molecules. acs.orgresearchgate.net Another method utilizes Pinnick's conditions for the quantitative conversion to the carboxylic acid. rsc.orgchemrxiv.org

The resulting bicyclo[2.1.1]hexane-1-carboxylic acid is a key building block for further derivatization, such as the formation of amides and esters. rsc.orgchemrxiv.org

Table 1: Selected Methods for Hydrolysis of Bicyclo[2.1.1]hexane Nitrile Derivatives

Reagents and ConditionsProductYieldReference
Potassium carbonate, airBicyclo[2.1.1]hexane-1-carboxylic acid- acs.orgresearchgate.net
Pinnick's conditions (NaClO2, NaH2PO4, 2-methyl-2-butene (B146552) in t-BuOH/H2O)Bicyclo[2.1.1]hexane-1-carboxylic acidQuantitative rsc.orgchemrxiv.org
1. tert-Butyl (1-formylbicyclo[2.1.1]hexan-2-yl)carbamate, CH3CN, NaH2PO4, H2O, 30% H2O2, NaClO2; 2. KHSO42-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acidQuantitative rsc.orgresearchgate.net

Reduction to Amines

The nitrile functionality of this compound can be readily reduced to a primary amine, (bicyclo[2.1.1]hexan-1-yl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to afford the amine.

The resulting aminomethyl-substituted bicyclo[2.1.1]hexane is a valuable building block in medicinal chemistry, as it introduces a basic nitrogen atom and a flexible linker to the rigid bicyclic core. researchgate.net For instance, these amines can be used in the synthesis of more complex molecules, such as {2-oxabicyclo[2.2.1]heptan-1-yl}methanamine derivatives. chem-space.com

Table 2: Reduction of Bicyclo[2.1.1]hexane Nitrile Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitrilesLithium aluminum hydride (LiAlH₄)2-Alkyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine93-99% researchgate.net

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are commonly used for this purpose.

The reaction of a Grignard reagent with this compound, followed by hydrolysis of the resulting imine intermediate, leads to the formation of a ketone. For example, the addition of methylmagnesium bromide (MeMgBr) to a bicyclo[2.1.1]hexane derivative bearing a carbonyl group, which is then converted to the nitrile, can be used to introduce a methyl ketone functionality. rsc.org

Similarly, trimethylsilyl (B98337) cyanide (TMS-CN) can add to a carbonyl group to form a cyanohydrin, which can then be further transformed. rsc.org

Table 3: Nucleophilic Addition to Bicyclo[2.1.1]hexane Nitrile Derivatives

Multi-component Reactions Utilizing the Nitrile

While specific examples of multi-component reactions (MCRs) directly utilizing this compound are not extensively documented in the provided search results, the nitrile functionality, in general, can participate in such reactions. However, MCRs like the Passerini and Ugi reactions typically involve isocyanides rather than nitriles as one of the key components. mdpi.combaranlab.orgillinois.edu

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. mdpi.com The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.comillinois.edu The mechanism of these reactions involves the formation of a nitrilium ion intermediate from the isocyanide. mdpi.com

Although not a direct participant, bicyclo[2.1.1]hexane-1-carboxylic acid, derived from the hydrolysis of the corresponding nitrile, could potentially be used as the carboxylic acid component in Passerini and Ugi reactions. This would allow for the incorporation of the rigid bicyclo[2.1.1]hexane scaffold into complex, peptide-like structures.

Skeletal Rearrangements of the Bicyclo[2.1.1]hexane Core

The strained nature of the bicyclo[2.1.1]hexane skeleton makes it susceptible to various rearrangement reactions, particularly those involving the formation of carbocationic intermediates.

Pinacol-Type Rearrangements

Pinacol-type rearrangements are a class of reactions that involve the 1,2-migration of a group in a 1,2-diol (or a related species) to an adjacent carbocationic center. This type of rearrangement has been successfully applied to bicyclo[2.1.1]hexane systems to afford substituted bicyclo[2.1.1]hexanones.

A two-step procedure involving a samarium(II) iodide (SmI₂) mediated transannular pinacol (B44631) coupling reaction followed by an acid-catalyzed pinacol rearrangement has been developed to synthesize 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives. researchgate.netacs.org In this process, the pinacol coupling forms a bicyclo[2.1.1]hexane-1,2-diol. Subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), promotes the rearrangement. acs.orgnih.gov The protonation of the diol leads to the formation of a tertiary carbocation, which then undergoes a 1,2-alkyl shift to produce the corresponding bicyclic ketone. nih.gov

This methodology provides a route to 1-substituted bicyclo[2.1.1]hexan-2-ones and 1-substituted bicyclo[2.1.1]hexan-5-ones, which are valuable intermediates for the synthesis of various 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes. acs.orgnih.gov

Table 4: Pinacol-Type Rearrangements in Bicyclo[2.1.1]hexane Systems

Starting MaterialReagents and ConditionsProductReference
2-Substituted bicyclo[2.1.1]hexane-1,2-diolsp-TsOH·H₂O1-Substituted bicyclo[2.1.1]hexan-2-ones acs.orgnih.gov
α-Hydroxy silyl (B83357) enol ethers (from cyclobutanedione derivatives)1. Simmons-Smith cyclopropanation; 2. Acid-catalyzed pinacol rearrangement1-Substituted bicyclo[2.1.1]hexan-5-ones researchgate.net
3-Oxocyclobutane-1-carboxylic acid derivatives1. SmI₂ (Pinacol coupling); 2. p-TsOH·H₂O (Pinacol rearrangement)1-Substituted bicyclo[2.1.1]hexan-2-one

Ring Expansion Reactions (e.g., Baeyer-Villiger, Schmidt)

Ring expansion reactions provide a powerful strategy to access larger, often heterocyclic, ring systems from the bicyclo[2.1.1]hexane core. The Baeyer-Villiger oxidation and the Schmidt reaction are notable examples that have been successfully applied to derivatives of this scaffold, transforming a ketone precursor into a lactone or a lactam, respectively. These reactions introduce new exit vectors from the core structure, enhancing its utility as a building block in medicinal chemistry. rsc.orgresearchgate.net

In a demonstration of this, a bicyclo[2.1.1]hexanone derivative underwent a Baeyer-Villiger rearrangement using meta-chloroperoxybenzoic acid (mCPBA) to yield the corresponding lactone. rsc.org Similarly, a Schmidt reaction with benzyl (B1604629) azide (B81097) under titanium tetrachloride catalysis successfully converted the ketone to the corresponding lactam. rsc.orgresearchgate.netchemrxiv.org Notably, these reactions proceeded with high regioselectivity, forming only a single regioisomer of the expanded product. rsc.org However, attempts to form a lactam via a Beckmann rearrangement of the corresponding oxime were unsuccessful, leading to decomposition or recovery of the starting material. rsc.orgresearchgate.netchemrxiv.org

Reaction Reagents Precursor Product Yield Reference
Baeyer-Villiger OxidationmCPBA, CH₂Cl₂Bicyclo[2.1.1]hexan-2-one derivativeRing-expanded lactoneNot specified rsc.org
Schmidt ReactionBnN₃, TiCl₄, CH₂Cl₂Bicyclo[2.1.1]hexan-2-one derivativeRing-expanded lactamNot specified rsc.orgresearchgate.net
Beckmann Rearrangement-Oxime of bicyclo[2.1.1]hexan-2-oneDecomposition/No reaction- rsc.orgresearchgate.net

Photo-induced Ring Opening Processes

Photochemical reactions offer a distinct avenue for manipulating the bicyclo[2.1.1]hexane skeleton. The high strain energy of the bicyclic system can be harnessed in photo-induced processes to drive transformations that might be inaccessible under thermal conditions. For instance, bicyclic imine products derived from allylated cyclopropanes have been shown to be susceptible to photo-induced ring opening, which can lead to epimerization at the C5 position. researchgate.netresearchgate.net

The synthesis of the bicyclo[2.1.1]hexane core itself often relies on intramolecular [2+2] photocycloadditions of 1,5-dienes. researchgate.netchemrxiv.orgnih.govrsc.org These reactions can be initiated by direct irradiation or through the use of a triplet sensitizer. nih.gov The versatility of photochemical approaches is further highlighted by the development of visible-light-driven methods, which offer milder reaction conditions compared to traditional UV irradiation. rsc.org

Other Skeletal Rearrangements

Beyond ring expansions and photochemical openings, other skeletal rearrangements play a crucial role in the synthesis and functionalization of the bicyclo[2.1.1]hexane core. A notable example is the pinacol rearrangement. A sequential process involving an intramolecular pinacol coupling followed by an acid-catalyzed pinacol rearrangement has been developed to access 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.gov This strategy provides an alternative route to these key intermediates, which can then be further diversified. nih.gov

Furthermore, the synthesis of the bicyclo[2.1.1]hexane scaffold can be achieved through rearrangements of other bicyclic systems. For example, Lewis acid-catalyzed rearrangements of spirocyclic compounds containing a bicyclo[2.1.1]hexane unit, formed from the cycloaddition of bicyclo[1.1.0]butanes, can lead to the formation of oxa-bicyclo[4.1.1]octanes. rsc.org

Functionalization and Diversification of the Bicyclo[2.1.1]hexane Core

The ability to selectively introduce functional groups onto the bicyclo[2.1.1]hexane scaffold is paramount for its application as a bioisostere and building block in drug discovery. This section details strategies for functionalizing the bridgehead positions, achieving stereoselective derivatizations, and introducing diverse exit vectors.

Bridgehead Functionalization Strategies

The functionalization of the bridgehead positions of bicyclo[2.1.1]hexanes is a significant challenge due to the steric hindrance and the non-planar geometry of the scaffold. rsc.orgnih.gov However, several methods have been developed to address this. One common approach involves the synthesis of a bicyclo[1.1.1]propellane intermediate, which can then undergo reactions to install functional groups at the bridgehead positions. researchgate.net

Direct C-H functionalization of the bicyclo[2.1.1]hexane core represents a more direct, albeit challenging, approach. researchgate.net Catalytic borylation of tertiary C-H bonds has been shown to be a viable method for introducing a boron moiety at the bridgehead, which can then be further derivatized. researchgate.net Additionally, strain-release cycloadditions of bicyclo[1.1.0]butanes provide a pathway to bicyclo[2.1.1]hexanes with substituents at the bridgehead. nih.govnsf.gov The resulting products, such as those containing a naphthyl ketone, can be transformed into a variety of functional groups including carboxylic acids, amines, alcohols, and boronic esters through subsequent reactions like Baeyer-Villiger oxidation, Curtius rearrangement, and borylation. nih.govnsf.gov

Diastereoselective and Enantioselective Derivatizations

Controlling the stereochemistry of substituents on the bicyclo[2.1.1]hexane core is crucial, as the three-dimensional arrangement of functional groups significantly impacts biological activity. chemrxiv.orgnih.gov Enantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes has been achieved through a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgnih.gov This method provides access to enantioenriched scaffolds that can be incorporated into drug analogues. chemrxiv.orgnih.gov The use of chiral catalysts allows for the selective formation of one enantiomer over the other, which is essential as different enantiomers can exhibit markedly different biological effects. chemrxiv.orgnih.gov

Diastereoselective derivatizations have also been reported. For example, a formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones promoted by hexafluoroisopropanol (HFIP) proceeds with high diastereoselectivity to afford functionalized bicyclo[2.1.1]hexanes. rsc.org Similarly, the reduction of a bicyclo[2.1.1]hexanone derivative can lead to the formation of diastereomeric alcohols. manchester.ac.uk

Method Catalyst/Promoter Stereochemical Outcome Key Feature Reference
Intramolecular [2+2] PhotocycloadditionLewis AcidEnantioselectiveAccess to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes chemrxiv.orgnih.gov
Formal [2π+2σ] CycloadditionHFIPDiastereoselectiveSynthesis of functionalized bicyclo[2.1.1]hexanes rsc.org
Reduction of KetoneNot specifiedDiastereoselectiveFormation of diastereomeric alcohols manchester.ac.uk

Introduction of Diverse Exit Vectors

A key feature of the bicyclo[2.1.1]hexane scaffold is its ability to act as a saturated bioisostere of ortho- and meta-substituted benzene (B151609) rings. researchgate.netnih.govmanchester.ac.ukbeilstein-journals.org By strategically placing substituents on the bicyclic core, it is possible to mimic the spatial arrangement of functional groups, or "exit vectors," found in aromatic systems. researchgate.netchemrxiv.org This allows for the exploration of new chemical space and the improvement of physicochemical properties of drug candidates. rsc.orgnih.gov

A variety of methods have been developed to introduce these diverse exit vectors. For instance, a photocatalytic cycloaddition reaction provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns, enabling the creation of ortho-, meta-, and polysubstituted benzene bioisosteres. rsc.orgrsc.org The derivatization of a ketone intermediate on the bicyclo[2.1.1]hexane skeleton through reactions like Wittig, Horner-Wadsworth-Emmons, and additions of nucleophiles such as TMS-CN and Grignard reagents, allows for the installation of a wide range of functional groups and exit vectors. rsc.org Furthermore, ring-expansion reactions, as discussed previously, also serve as a powerful tool for introducing new and diverse exit vectors. rsc.orgresearchgate.net

Theoretical and Computational Investigations of Bicyclo 2.1.1 Hexane Systems

Quantum Chemical Characterization of Bicyclo[2.1.1]hexane-1-carbonitrile

Quantum chemical methods are instrumental in elucidating the fundamental properties of this compound at the molecular level.

The rigid bicyclic structure of this compound severely restricts its conformational flexibility. Computational programs are used to calculate the strain energy, which is estimated to be around 30–40 kcal/mol for the parent bicyclo[2.1.1]hexane system. This high strain energy is a key factor in the kinetic and thermodynamic properties of its reactions. The molecule exists in a single, well-defined conformation, which is a desirable trait in drug design for locking in a specific bioactive conformation.

The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of this compound. The HOMO is typically associated with the strained C-C bonds of the bicyclic system, making it susceptible to electrophilic attack. The LUMO is primarily located on the antibonding π* orbital of the nitrile group, rendering the carbon atom of the nitrile group susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In the context of cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway. iqce.jp For instance, in photochemical reactions, the HOMO-LUMO gap influences the energy required for electronic excitation. iqce.jp DFT calculations on similar bicyclic alkenes have shown HOMO-LUMO gaps in the range of 3.79 eV, providing insight into their electronic transitions. researchgate.net

Table 1: Calculated Properties of Bicyclo[2.1.1]hexane Systems

PropertyValueMethodReference
Strain Energy~30–40 kcal/molComputational (e.g., Gaussian, ORCA)
HOMO-LUMO Gap3.79 eV (for a related bicyclic alkene)DFT (B3LYP/6-31G(d)) researchgate.net

Spin-orbit coupling (SOC) plays a significant role in photochemical reactions involving changes in spin state, such as intersystem crossing from a singlet to a triplet state. In the context of bicyclo[2.1.1]hexane systems, photochemical reactions often proceed through diradical intermediates. chemrxiv.org Ab initio MCSCF calculations on related biradical systems have been used to compute SOC constants, which are crucial for understanding the efficiency of intersystem crossing and the subsequent reaction pathways. researchgate.net For the bicyclo[2.1.1]hexan-1-yl radical, INDO calculations have shown that "through-space" and "through-bond" spin transfer mechanisms contribute to unexpectedly large hyperfine splitting constants. rsc.org

Computational Studies of Reaction Mechanisms and Transition States (e.g., DFT Studies)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving bicyclo[2.1.1]hexane systems. DFT studies provide valuable insights into the structures of transition states and intermediates, as well as the activation energies of different reaction pathways. acs.org

For example, DFT calculations have been employed to elucidate the mechanism of catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes. acs.orgnih.gov These studies have shown how different metal catalysts, such as Cu(I) and Au(I), can steer the reaction towards different products by stabilizing different transition states. acs.orgnih.gov In Cu(I)-catalyzed reactions, a linear two-coordinate complex promotes intramolecular cyclization to form bicyclo[2.1.1]hexane products. acs.orgnih.gov In contrast, Au(I) catalysis involves a four-coordinate complex that favors a different reaction pathway. acs.orgnih.gov

DFT calculations have also been used to investigate the stereoselectivity of reactions, such as the enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes. chemrxiv.org By modeling the Lewis acid-substrate complex, researchers can predict the absolute configuration of the product. chemrxiv.org

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of reactions involving bicyclo[2.1.1]hexane derivatives. By analyzing the electronic and steric properties of the reactants and the energies of possible transition states, it is possible to forecast the likely outcome of a reaction.

For instance, computational modeling can predict the feasibility of different cycloaddition pathways by analyzing transition-state geometries. This predictive power is particularly valuable in designing new synthetic routes and in understanding the factors that control regioselectivity and stereoselectivity. In photocatalytic reactions, the properties of the photocatalyst can be computationally screened to optimize reaction conditions and product yields. researchgate.net The strategic use of computational chemistry allows for a more rational design of experiments, saving time and resources in the development of new synthetic methodologies for accessing valuable bicyclo[2.1.1]hexane scaffolds.

Advanced Synthetic Applications of Bicyclo 2.1.1 Hexane 1 Carbonitrile and Its Derivatives

Development of sp3-Rich Building Blocks for Enhanced Molecular Complexity

The drive to move beyond flat, aromatic structures in drug discovery has led to a focus on sp3-rich molecules, which offer improved three-dimensionality and can lead to better pharmacological profiles. Bicyclo[2.1.1]hexane derivatives are at the forefront of this movement.

Bicyclo[2.1.1]hexanes are considered valuable saturated bicyclic structures and are increasingly important in the development of bioactive compounds. rsc.orgchemrxiv.org Their use as sp3-rich and strained bicyclic scaffolds is favored by medicinal chemists as bio-isosteres to improve the physicochemical properties of lead compounds. rsc.org The intrinsic properties of these scaffolds play a fundamental role in modulating solubility, activity, and conformational restriction, while also offering new vector angles for substitution. rsc.org The replacement of two-dimensional aromatic cores with rigid, three-dimensional motifs like bicyclo[2.1.1]hexanes can modulate the biological and physicochemical properties of drug candidates, such as potency and metabolic stability. chemrxiv.org

Synthetic strategies often employ photochemical reactions, such as [2+2] cycloadditions, to construct the bicyclo[2.1.1]hexane core. rsc.orgchemrxiv.orgresearchgate.net These methods provide access to new building blocks that can be readily derivatized, opening pathways to novel sp3-rich chemical spaces. rsc.orgchemrxiv.orgresearchgate.net For instance, a visible light-driven intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives has been developed to produce bicyclo[2.1.1]hexanes in good to high yields. acs.orgorganic-chemistry.org This approach, enabled by triplet energy transfer, allows for further functionalization to decorate the aliphatic core structure. acs.orgorganic-chemistry.org

The resulting bicyclo[2.1.1]hexane systems can be derivatized through various transformations. For example, a ketone handle on the scaffold can react with nucleophiles like TMS-CN, and subsequent cleavage of the TMS group can yield the corresponding carbonitrile. rsc.org This nitrile group, along with other functional handles, provides a platform for incorporating the bicyclo[2.1.1]hexane motif into more complex molecules. acs.org

Scaffold Diversity and Expansion of Chemical Space

The unique, non-planar structure of bicyclo[2.1.1]hexane scaffolds offers a significant expansion of chemical space for drug discovery, enabling the development of novel, patent-free molecules. acs.org These scaffolds can act as rigid surrogates for more flexible carbocyclic and heterocyclic rings, a strategy known as conformational rigidification.

Bicyclo[2.1.1]hexanes have been identified as bioisosteres for various aromatic systems, a key strategy in medicinal chemistry. Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes can serve as saturated bioisosteres of ortho-substituted benzene (B151609) rings. nih.govsemanticscholar.org This has been demonstrated by incorporating the bicyclo[2.1.1]hexane core into the structures of known fungicides, resulting in saturated, patent-free analogs with high antifungal activity. nih.govsemanticscholar.org Similarly, 1,5-disubstituted bicyclo[2.1.1]hexanes have been shown to be suitable bioisosteres of ortho-substituted phenyl rings. chemrxiv.org

The synthesis of polysubstituted bicyclo[2.1.1]hexanes further expands the accessible chemical space. rsc.orgnih.govrsc.org Photocatalytic cycloaddition reactions provide access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns. rsc.orgnih.govrsc.org This allows for the creation of structures that can act as bioisosteres for ortho-, meta-, and polysubstituted benzenes, as well as those with geometries not found in aromatic chemical space. rsc.orgnih.govrsc.org The ability to functionalize the bridge positions of the bicyclo[2.1.1]hexane scaffold opens up opportunities for molecular designs that are inaccessible to aromatic motifs. rsc.orgnih.gov

The development of chemodivergent synthetic strategies further enhances scaffold diversity. For example, catalyst-controlled reactions of bicyclo[1.1.0]butane amides with azadienes can selectively produce either polyfunctionalized bicyclo[2.1.1]hexanes or cyclobutenes, depending on the catalyst used (Cu(I) or Au(I)). acs.org This allows for the generation of structurally distinct products from a single starting material, greatly expanding the available chemical space. acs.org

Strategies for Accessing Complex Molecular Architectures

The functionalization of the bicyclo[2.1.1]hexane core is key to its application in constructing complex molecules. Various strategies have been developed to introduce diverse functional groups and build upon the bicyclic scaffold.

One common approach involves the derivatization of a ketone intermediate. For instance, a bicyclo[2.1.1]hexan-2-one can be converted to the corresponding carboxylic acid, which serves as a valuable synthetic handle for further modifications, including the formation of amides and esters. rsc.org The ketone itself can also undergo nucleophilic addition with reagents like Grignard reagents to form tertiary alcohols. acs.org

Furthermore, the bicyclo[2.1.1]hexane amide products from cycloaddition reactions can undergo a variety of downstream functionalizations under mild conditions. acs.org These include alcoholysis to form esters, hydrolysis to yield carboxylic acids, and condensation with amino esters or amines to produce further amide derivatives. acs.org These transformations highlight the versatility of the bicyclo[2.1.1]hexane scaffold as a platform for building more complex molecular architectures. acs.org

The development of methods to functionalize the C–H bonds of the bicyclo[2.1.1]hexane core has also been a significant advancement. nih.gov This allows for the direct introduction of aryl and carboxyl groups with stereochemical control, enabling the synthesis of a diverse range of 2,5-disubstituted bicyclo[2.1.1]hexanes. nih.gov These strategies, combined with traditional cycloaddition approaches, provide a powerful toolbox for creating a wide array of molecular architectures based on the bicyclo[2.1.1]hexane scaffold. nih.gov

Future Research Trajectories and Unresolved Challenges in Bicyclo 2.1.1 Hexane 1 Carbonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of bicyclo[2.1.1]hexanes, including the nitrile-substituted variants, has traditionally been challenging. rsc.org However, recent years have seen the development of several innovative strategies. A prominent area of research involves the use of bicyclo[1.1.0]butanes (BCBs) as versatile starting materials. acs.orgresearchgate.net Catalyst-controlled chemodivergent synthesis has been demonstrated to be a powerful tool, allowing for the selective formation of either bicyclo[2.1.1]hexanes or cyclobutenes from the same BCB precursor by simply changing the catalyst. acs.orgresearchgate.netnih.gov For instance, a Cu(I) catalyst can promote a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while a Au(I) catalyst can facilitate an addition-elimination pathway to produce cyclobutenes. acs.orgresearchgate.net

Photocatalysis has also emerged as a powerful technique for the synthesis of bicyclo[2.1.1]hexane derivatives. rsc.orgrsc.orgchemistryviews.orgorganic-chemistry.org Visible-light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives have been shown to produce 1,4-disubstituted bicyclo[2.1.1]hexanes in excellent yields. chemistryviews.orgorganic-chemistry.org This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. chemistryviews.org Furthermore, photocatalytic approaches have been developed for the synthesis of polysubstituted bicyclo[2.1.1]hexanes, providing access to new chemical space. rsc.org

Another promising strategy involves strain-release cycloadditions. researchgate.net For example, the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene has been reported as a new strategy for the synthesis of bicyclo[2.1.1]hexanes. researchgate.net Additionally, a sequential SmI2-mediated pinacol (B44631) coupling and acid-catalyzed pinacol rearrangement reaction has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which can be further functionalized. nih.gov

Future research in this area will likely focus on expanding the substrate scope of these novel methods, improving their efficiency and scalability, and developing new catalytic systems that offer even greater control over the reaction outcome. A key challenge remains the development of methods that allow for the direct and selective introduction of the nitrile group at the bridgehead position of the bicyclo[2.1.1]hexane core.

Table 1: Comparison of Novel Synthetic Methodologies for Bicyclo[2.1.1]hexanes

Methodology Key Features Advantages Challenges
Catalyst-Controlled Divergent Synthesis Utilizes different metal catalysts (e.g., Cu(I), Au(I)) to control the reaction pathway of bicyclo[1.1.0]butanes. acs.orgresearchgate.net High chemoselectivity, access to multiple product classes from a single precursor. acs.org Catalyst sensitivity, potential for side reactions.
Visible-Light Photocatalysis Employs a photocatalyst and visible light to initiate intramolecular [2+2] cycloadditions. chemistryviews.orgorganic-chemistry.org Mild reaction conditions, high functional group tolerance, good to excellent yields. chemistryviews.org Requires specific photocatalysts, potential for competing reaction pathways.
Strain-Release Cycloadditions Utilizes the high strain energy of bicyclo[1.1.0]butanes to drive cycloaddition reactions with alkenes. researchgate.net Access to a variety of substitution patterns. Can require specific activating groups on the alkene.

| Sequential Pinacol Coupling/Rearrangement | Involves a SmI2-mediated coupling followed by an acid-catalyzed rearrangement to form the bicyclic core. nih.gov | Provides access to functionalized bicyclo[2.1.1]hexan-2-ones. | Multi-step process, potential for low yields in some steps. |

Advancements in Asymmetric Synthesis of Nitrile-Substituted Bicyclo[2.1.1]hexanes

The development of enantioselective methods for the synthesis of chiral bicyclo[2.1.1]hexanes is of paramount importance, as the biological activity of these compounds can be highly dependent on their stereochemistry. chemrxiv.orgchemrxiv.orgnih.gov Recent breakthroughs in this area have focused on the use of chiral catalysts to control the stereochemical outcome of the reaction.

A significant advancement has been the development of an enantioselective Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgchemrxiv.orgnih.gov This method has been successfully applied to the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. chemrxiv.orgchemrxiv.orgnih.gov The use of a chiral rhodium-based Lewis acid catalyst has been shown to provide high yields and excellent enantioselectivities. chemrxiv.org

Another promising approach is the use of organocatalysis. An asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed for the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, yielding chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov While this method does not directly produce nitrile-substituted bicyclo[2.1.1]hexanes, it demonstrates the potential of organocatalysis for the asymmetric synthesis of this class of compounds.

Future research in this area will likely focus on expanding the scope of these asymmetric methods to include the synthesis of a wider range of nitrile-substituted bicyclo[2.1.1]hexanes. A major challenge will be the development of catalytic systems that can control the absolute stereochemistry at the bridgehead positions of the bicyclo[2.1.1]hexane core, particularly when a nitrile group is present.

Table 2: Recent Advances in Asymmetric Synthesis of Bicyclo[2.1.1]hexane Derivatives

Method Catalyst Substrates Key Outcome
Enantioselective Lewis Acid-Catalyzed [2+2] Photocycloaddition Chiral Rhodium-based Lewis Acid chemrxiv.org α,β-Unsaturated acyl pyrazoles chemrxiv.org Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes with high yield and enantioselectivity. chemrxiv.org

| Asymmetric Organocatalytic Formal Cycloaddition | Confined Imidodiphosphorimidate (IDPi) Brønsted Acid nih.gov | Bicyclo[1.1.0]butanes and N-aryl imines nih.gov | Chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov |

Exploration of New Reactivity Modes and Transformational Pathways

While significant progress has been made in the synthesis of the bicyclo[2.1.1]hexane core, the exploration of its reactivity and the development of new transformational pathways remain a key area of research. The unique strained structure of the bicyclo[2.1.1]hexane ring system can lead to unexpected reactivity, offering opportunities for the development of novel chemical transformations.

One area of interest is the functionalization of the bicyclo[2.1.1]hexane core after its formation. Late-stage functionalization approaches are being explored to introduce additional functional groups onto the bicyclic scaffold. chemrxiv.org For example, the carbonyl group of a bicyclo[2.1.1]hexanone can serve as a handle for a variety of transformations, including Wittig and Horner-Wadsworth-Emmons reactions, as well as nucleophilic additions. chemrxiv.orgrsc.org The resulting products can then be further elaborated to access a wide range of derivatives. rsc.org

The development of methods for the selective functionalization of the C-H bonds of the bicyclo[2.1.1]hexane skeleton is another important research direction. nih.gov Directed C-H functionalization has been successfully used to introduce aryl groups at the γ-position of a bicyclo[2.1.1]hexane carboxylic acid derivative. nih.gov

Future research in this area will likely focus on uncovering new reactivity modes of the bicyclo[2.1.1]hexane ring system, including ring-opening reactions and rearrangements. A major challenge will be to develop methods for the selective functionalization of all positions of the bicyclo[2.1.1]hexane core, which would provide access to an even greater diversity of structures. The development of methods for the transformation of the nitrile group in bicyclo[2.1.1]hexane-1-carbonitrile into other functional groups is also an important area for future investigation.

Integration with Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is an increasingly important consideration. The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. acs.org

Several of the novel synthetic methodologies described above already incorporate aspects of green chemistry. For example, the use of visible-light photocatalysis is a greener alternative to traditional methods that often require harsh conditions or toxic reagents. chemistryviews.orgorganic-chemistry.org Photocatalytic reactions can often be carried out at room temperature and with lower energy consumption. chemistryviews.org

Catalyst-controlled reactions also align with the principles of green chemistry by improving selectivity and reducing the formation of byproducts, thereby minimizing waste. acs.orgacs.org The development of highly efficient and recyclable catalysts is a key goal in this area.

Furthermore, the development of synthetic routes that are more atom-economical is a central tenet of green chemistry. acs.org Atom economy is a measure of how efficiently a chemical reaction converts the atoms in the starting materials into the desired product. acs.org Methods that proceed with high atom economy, such as certain cycloaddition reactions, are preferred. manchester.ac.uk

Future research in this area should focus on the systematic application of green chemistry principles to the synthesis of this compound. This includes the development of synthetic routes that utilize renewable starting materials, minimize the use of hazardous solvents and reagents, and are designed for energy efficiency. A life-cycle assessment of the different synthetic routes to this compound could also be a valuable tool for identifying the most sustainable options. A significant challenge will be to develop green synthetic methods that are also economically viable and scalable for industrial applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bicyclo[1.1.0]butane
Cyclobutene
Bicyclo[2.1.1]hexan-2-one
Azabicyclo[2.1.1]hexane
Bicyclo[2.1.1]hexane carboxylic acid
N-aryl imine

Q & A

Basic: What methodologies optimize the synthesis of bicyclo[2.1.1]hexane-1-carbonitrile derivatives?

Synthesis typically involves photochemical [2+2] cycloadditions or modular approaches using bicyclo[1.1.0]butanes as precursors. Key steps include:

  • Photochemical conditions : Irradiation (300–400 nm) with silyl enol ethers and Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance regioselectivity .
  • Temperature control : Reactions at –40°C to 0°C minimize side products like tricyclic byproducts .
  • Catalysts : Lewis acids improve yield (up to 85%) by stabilizing reactive intermediates .

Table 1 : Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Photochemical cycloaddition72–85UV light, BF₃·OEt₂, –40°C
Modular functionalization60–75Pd-catalyzed cross-coupling

Basic: What analytical techniques validate the structural integrity of this compound derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish bridgehead carbons (δ 35–45 ppm for C-1) and nitrile groups (δ 115–120 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₇H₈N⁺: m/z 106.0657) .
  • X-ray crystallography : Resolves strain-induced bond distortions (e.g., bridgehead C–C bond lengths: 1.54–1.58 Å) .

Basic: What are the key applications of this compound in drug design?

  • Bioisosteric replacement : Mimics ortho-substituted benzene rings, improving metabolic stability in compounds like Lomitapide analogs (reducing Clₐₙₜ by 50%) .
  • Conformational restriction : Enhances target binding affinity (e.g., 10-fold increase in L-PLA₂ inhibition vs. linear analogs) .

Advanced: How do 1,2-disubstituted bicyclo[2.1.1]hexanes serve as bioisosteres for ortho-substituted benzenes?

  • Geometric mimicry : Distance between substituents (d = 3.05–3.19 Å) closely matches ortho-benzene (3.04–3.10 Å) .
  • Lipophilicity : Reduces log P by 0.7–1.2 units, improving solubility without compromising activity .
  • Synthetic validation : Demonstrated in antifungal agents (e.g., fluxapyroxad analogs with retained IC₅₀) .

Table 2 : Bioisosteric Parameters

ParameterBicyclo[2.1.1]hexaneortho-Benzene
Substituent distance (Å)3.05–3.193.04–3.10
log P reduction0.7–1.2

Advanced: What reaction mechanisms govern [2+2] cycloadditions in bicyclo[2.1.1]hexane synthesis?

  • Stepwise radical pathway : Photoexcitation generates diradical intermediates, which undergo recombination to form the bicyclic core .
  • Steric effects : Bridgehead substituents dictate regioselectivity (e.g., endo vs. exo addition) .

Advanced: How can computational modeling guide the design of bicyclo[2.1.1]hexane-based therapeutics?

  • DFT calculations : Predict strain energy (~25 kcal/mol) and transition-state geometries for synthetic optimization .
  • Docking studies : Identify optimal exit vectors for target engagement (e.g., 60° angle for kinase inhibitors) .

Advanced: How are synthetic challenges like low yields or byproduct formation addressed?

  • Byproduct suppression : Use of bulky silyl groups (e.g., TMS) blocks competing [4+2] pathways .
  • Solvent optimization : Polar aprotic solvents (e.g., DCE) improve reaction homogeneity .

Advanced: How should researchers resolve contradictions in metabolic stability data?

  • Case-dependent analysis : Bicyclo[2.1.1]hexane incorporation may increase (e.g., Conivaptan: Clᵢₙₜ from 31 → 12) or decrease stability (e.g., Lomitapide: t₁/₂ reduced 3-fold) .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., –CF₃) to block CYP450 oxidation .

Advanced: What strategies enable late-stage functionalization of bicyclo[2.1.1]hexane cores?

  • Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at C-2 .
  • Nitrile conversion : Reduce to amines (H₂/Raney Ni) or hydrolyze to carboxylic acids (H₃O⁺) .

Advanced: How is photochemical synthesis optimized for scalability?

  • Flow reactors : Enhance light penetration and reduce side reactions (2.5x yield improvement vs. batch) .
  • Wavelength tuning : Narrow-band LEDs (365 nm) selectively excite reactants .

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